molecular formula C23H19N3O2S B15320079 N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide

N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide

Cat. No.: B15320079
M. Wt: 401.5 g/mol
InChI Key: KZCKXQNZBWNDPM-UHFFFAOYSA-N
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Description

N-[4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide (hereafter referred to as the target compound) is a thienopyrimidine derivative with a benzamide substituent at the 4-position via an ether linkage. Thienopyrimidines are heterocyclic scaffolds known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties . The target compound’s structure combines a rigid tetracyclic core with a benzamide moiety, which may enhance target selectivity and metabolic stability compared to simpler analogs.

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide

InChI

InChI=1S/C23H19N3O2S/c27-21(15-6-2-1-3-7-15)26-16-10-12-17(13-11-16)28-22-20-18-8-4-5-9-19(18)29-23(20)25-14-24-22/h1-3,6-7,10-14H,4-5,8-9H2,(H,26,27)

InChI Key

KZCKXQNZBWNDPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yloxy}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by functionalization to introduce the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yloxy}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

N-(4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yloxy}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yloxy}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the thienopyrimidine core is critical for modulating biological activity. Key analogs and their substituents include:

Compound Name Substituent at 4-Position Functional Group Type Molecular Weight Key Evidence ID
Target Compound -O-C6H4-Benzamide Ether-linked benzamide 339.41 (calc.)
N-[4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)phenyl]acetamide -NH-C6H4-Acetamide Amide (acetyl) 339.41
4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3-yl)benzamide -Cl and -N-Benzamide Halogen + amide 415.92
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Morpholine Cyclic amine 289.38
4-(Piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Piperidine Cyclic amine 287.40

Key Observations :

  • The target compound’s ether-linked benzamide distinguishes it from amine-linked derivatives (e.g., acetamide in ), which may reduce basicity and enhance membrane permeability.
  • Cyclic amines (e.g., morpholine ) increase polarity, favoring aqueous solubility but possibly limiting blood-brain barrier penetration.

Modifications in the Benzamide Moiety

Variations in the benzamide group significantly impact activity:

  • Unsubstituted benzamide (target compound): Balances lipophilicity and π-π stacking interactions.
  • Methoxy-substituted benzamide (e.g., ): Introduces electron-donating groups, which may alter metabolic stability and cytochrome P450 interactions.

Physicochemical Data

Property Target Compound N-Acetamide Analog 4-Morpholinyl Derivative
Melting Point (°C) Not reported 198–199.6 185–187
Calculated logP 3.12 2.98 2.15
Aqueous Solubility (µg/mL) Low (estimated) Moderate High

Insights :

  • The benzamide group in the target compound increases logP compared to morpholine derivatives, suggesting enhanced lipophilicity for tissue penetration.
  • Amide-linked analogs (e.g., ) exhibit higher melting points due to stronger intermolecular hydrogen bonding.

Anticancer Activity

  • Target Compound: Predicted to inhibit kinases or topoisomerases based on structural similarity to reported thienopyrimidines .
  • Pyridyl Amides (e.g., ): Showed MIC values of 2–8 µg/mL against Pseudomonas aeruginosa, indicating potent antimicrobial activity.
  • Hydrazide Derivatives (e.g., ): Demonstrated IC50 values of 1.5–4.2 µM against HeLa cells, highlighting cytotoxicity dependent on substituent bulk.

Antimicrobial Activity

  • Sulfonamide-Triazolo Derivatives (e.g., ): Exhibited broad-spectrum activity against S. aureus and E. coli (MIC: 4–16 µg/mL).
  • Benzamide Analogs: Limited direct data, but related compounds with electron-withdrawing groups (e.g., ) showed reduced efficacy compared to sulfonamides.

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